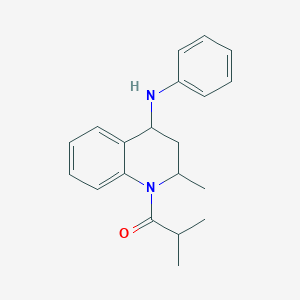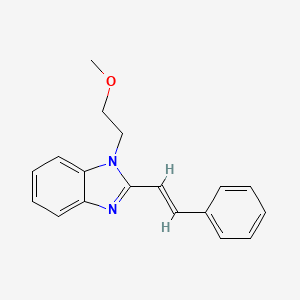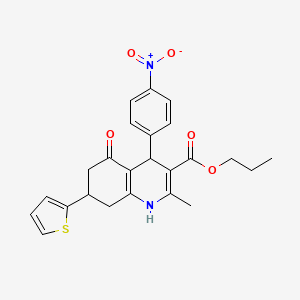
2-Methyl-1-(2-methyl-4-phenylamino-3,4-dihydro-2H-quinolin-1-yl)-propan-1-one
Übersicht
Beschreibung
2-Methyl-1-(2-methyl-4-phenylamino-3,4-dihydro-2H-quinolin-1-yl)-propan-1-one is a useful research compound. Its molecular formula is C20H24N2O and its molecular weight is 308.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1-isobutyryl-2-methyl-N-phenyl-1,2,3,4-tetrahydro-4-quinolinamine is 308.188863393 g/mol and the complexity rating of the compound is 402. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Crystal Structure Analysis
Research on quinoline derivatives, such as isoxazolequinoxaline (IZQ) derivatives, has demonstrated their importance in pharmaceutical and industrial applications. The synthesis of these compounds involves complex chemical reactions, leading to the formation of products with potential anticancer properties. One study focused on the synthesis of a novel isoxazolequinoxaline derivative, highlighting its structural characteristics through single crystal X-ray diffraction and predicting its anti-cancer activity via molecular docking studies (Abad et al., 2021).
Photophysical and Electroluminescent Properties
Quinoline and carbazole derivatives have been synthesized for use in organic light-emitting diodes (OLEDs), showcasing the dual electron-donating or accepting nature of these compounds. Their exciplex forming properties result in distinctive fluorescence, with potential applications in OLED technology (Sych et al., 2019).
Probing DNA with Luminescent Complexes
The luminescent properties of certain Ru(II) diimine complexes, which do not emit in water but do so strongly in organic solvents or when bound to DNA, suggest their potential as photochemical and photophysical probes for nucleic acids. This unusual switching of photophysical behavior underscores the utility of these complexes in biological studies (O'donoghue et al., 2004).
Antimalarial Properties
8-quinolinamines and their derivatives have been synthesized and tested for antimalarial activity, showing promise as potent blood-schizontocidal agents. This research contributes to the development of new antimalarial drugs with efficacy against drug-resistant strains, highlighting the potential of 8-quinolinamines in combating malaria (Vangapandu et al., 2003).
Electrophosphorescent Iridium(III) Complexes
Studies on iridium(III) complexes based on quinoline derivatives have explored their electrophosphorescent properties, revealing high quantum efficiencies and the ability to tune emissive wavelengths. These complexes are significant for their potential applications in phosphorescent organic light-emitting diodes (PhOLEDs), offering insights into the development of energy-efficient lighting and display technologies (Zhao et al., 2006).
Eigenschaften
IUPAC Name |
1-(4-anilino-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-methylpropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-14(2)20(23)22-15(3)13-18(17-11-7-8-12-19(17)22)21-16-9-5-4-6-10-16/h4-12,14-15,18,21H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTMUWCLHAWDBIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=CC=CC=C2N1C(=O)C(C)C)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{1-ethyl-3-[2-(4-fluorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B4046568.png)
![6-tert-butyl-N-(2,4-dimethylphenyl)-2-[[2-(furan-2-ylmethylamino)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4046571.png)
![Butyl 4-{2,5-dioxo-3-[4-(pyridin-2-yl)piperazin-1-yl]pyrrolidin-1-yl}benzoate](/img/structure/B4046576.png)

![1-[3-(4-CHLOROPHENOXY)PROPYL]-2-[(4-METHOXYPHENOXY)METHYL]-1H-1,3-BENZIMIDAZOLE](/img/structure/B4046599.png)
![4-(butan-2-yloxy)-N-({3-methyl-4-[(phenylcarbonyl)amino]phenyl}carbamothioyl)benzamide](/img/structure/B4046603.png)
![N-[1-(1-adamantyl)ethyl]-3-nitro-4-(1-piperazinyl)benzamide](/img/structure/B4046608.png)
![5-benzylsulfanyl-13-ethyl-13-methyl-6-phenyl-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),4,9-tetraen-7-one](/img/structure/B4046610.png)

![2-[3-(3,4-dihydro-2(1H)-isoquinolinyl)-3-oxopropyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4046625.png)
![2-[1-(4-fluorophenyl)-3-(furan-2-ylmethyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4046633.png)

![2-chloro-N-[3-(5-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B4046639.png)
